(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788484
InChI: InChI=1S/C22H28NOP/c1-17(2)20-15-24-21(23-20)22(3,4)16-25(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,20H,15-16H2,1-4H3/t20-/m1/s1
SMILES: CC(C)C1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C22H28NOP
Molecular Weight: 353.4 g/mol

(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13788484

Molecular Formula: C22H28NOP

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole -

Specification

Molecular Formula C22H28NOP
Molecular Weight 353.4 g/mol
IUPAC Name [2-methyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-diphenylphosphane
Standard InChI InChI=1S/C22H28NOP/c1-17(2)20-15-24-21(23-20)22(3,4)16-25(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,20H,15-16H2,1-4H3/t20-/m1/s1
Standard InChI Key FYXTWZZTVCGWFU-HXUWFJFHSA-N
Isomeric SMILES CC(C)[C@H]1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3
SMILES CC(C)C1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC(C)C1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound is a diastereomerically pure oxazole derivative with a chiral center at the 4-position. Its full name is (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole, with a molecular formula of C₂₂H₂₈NOP and molecular weight 353.44 g/mol .

Key Structural Features:

  • Oxazole Core: A five-membered heterocyclic ring containing nitrogen and oxygen.

  • Chiral Center: An (S)-configured carbon at position 4, substituted with an isopropyl group.

  • Diphenylphosphino Group: Attached to a 2-methylpropan-2-yl (neopentyl) backbone, enhancing steric bulk.

SMILES Notation:
CC(C)[C@H]1COC(=N1)C(C)(C)CP(c2ccccc2)c3ccccc3

Physical and Chemical Properties

Table 1: Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₂H₂₈NOP
Molecular Weight353.44 g/mol
Optical Activity[α]²²D 25.0°, c = 0.5 in CHCl₃
Refractive Indexn²⁰/D 1.575
Density1.057 g/mL (25°C)

The compound’s refractive index and density suggest a non-volatile, polar organic liquid. Its optical activity confirms enantiomeric purity, critical for catalytic applications .

Applications in Catalysis

This ligand is designed for asymmetric hydrogenation, leveraging its chiral environment and electron-donating phosphine group. Key features include:

ParameterValue/RecommendationSource
Flash Point110°C
WGK Germany3 (Water Hazard Class)
First AidWash skin/eyes; seek medical attention if ingested

Handling Precautions:

  • Storage: Stable under inert gas, away from moisture.

  • Disposal: Consult local regulations for hazardous organic waste .

Comparative Analysis with Related Ligands

Table 4: Structural and Functional Comparison

LigandPhosphine SubstituentChiral ElementApplication Scope
(S)-iPr-PHOXDiphenylphosphino-phenyl4-Isopropyl oxazoleRhodium-catalyzed hydrogenation
Current CompoundDiphenylphosphino-neopentyl4-Isopropyl oxazoleIridium/ruthenium systems

The neopentyl group in this ligand provides greater steric bulk than phenyl-based analogs, potentially improving selectivity in crowded reaction environments .

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate how the neopentyl phosphine influences transition-state geometries.

  • Scope Expansion: Test with substrates like α,β-unsaturated amides or sulfones.

  • Industrial Optimization: Scale-up protocols for cost-effective production .

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